molecular formula C24H19N3OS B3295653 2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888451-09-0

2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3295653
CAS No.: 888451-09-0
M. Wt: 397.5 g/mol
InChI Key: LHVMKCFOOCFATC-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one, provided for research and development purposes. The compound features a complex polycyclic structure, integrating a naphthalene system linked via a sulfanyl-methyl bridge to a pyrimido[5,4-b]indol-4-one core that is further functionalized with a prop-2-en-1-yl (allyl) group . This molecular architecture is characteristic of a class of nitrogen-containing heterocycles that are of significant interest in medicinal and organic chemistry. Such fused heteroaromatic systems are frequently explored as key scaffolds in the development of novel bioactive molecules and are often synthesized using advanced palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex N-heterocycles . Researchers are investigating these types of compounds for their potential application across various scientific fields. The presence of multiple aromatic systems and a sulfur-containing linker may impart unique electronic properties, making this compound a candidate for research in material science, including the development of organic semiconductors or charge-transporting molecules for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c1-2-14-27-23(28)22-21(19-12-5-6-13-20(19)25-22)26-24(27)29-15-17-10-7-9-16-8-3-4-11-18(16)17/h2-13,25H,1,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVMKCFOOCFATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of naphthalen-1-ylmethyl sulfide with an appropriate pyrimidoindole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted naphthalene derivatives .

Scientific Research Applications

2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (Core: Pyrimido[5,4-b]indol-4-one) Substituents Key Features Potential Implications
Target Compound
2-{[(Naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)
- Position 2: Naphthalen-1-ylmethyl sulfanyl
- Position 3: Allyl (prop-2-en-1-yl)
- High lipophilicity (naphthalene)
- Allyl group enables Michael addition or crosslinking
- Enhanced membrane permeability
- Potential for covalent binding to targets
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl - Position 2: Azepane-oxoethyl sulfanyl
- Position 3: Phenyl
- Polar azepane ring increases solubility
- Phenyl group enhances rigidity
- Improved aqueous solubility
- Possible metabolic stability via phenyl conjugation
3-(4-Ethoxyphenyl)-2-(pyrrolidinone-ethyl)sulfanyl - Position 2: Pyrrolidinone-ethyl sulfanyl
- Position 3: 4-Ethoxyphenyl
- Ethoxy group introduces electron-donating effects
- Pyrrolidinone enhances hydrogen bonding
- Tunable electronic properties
- Potential CNS activity due to pyrrolidinone
2-(Isopropylsulfanyl)-3-(3-methoxyphenyl) - Position 2: Isopropyl sulfanyl
- Position 3: 3-Methoxyphenyl
- Methoxy group increases polarity
- Isopropyl sulfanyl reduces steric hindrance
- Improved solubility and bioavailability
- Moderate lipophilicity
2-(Benzylsulfanyl)-3-(trifluoromethylphenyl) - Position 2: Benzyl sulfanyl
- Position 3: Trifluoromethylphenyl
- CF₃ group enhances electronegativity
- Benzyl sulfanyl improves aromatic interactions
- Strong electron-withdrawing effects
- Potential kinase inhibition via CF₃
2-Amino-5-(1-naphthylsulfanyl) - Position 2: Amino
- Position 5: Naphthylsulfanyl
- Amino group enables hydrogen bonding
- Naphthylsulfanyl adds bulkiness
- Dual functional groups for target engagement
- Possible intercalation in DNA/protein

Research Findings and Implications

Structural and Electronic Properties

  • Reactivity : The allyl group in the target compound may participate in covalent interactions, unlike inert substituents (e.g., phenyl or isopropyl) .
  • Electron Effects : Trifluoromethylphenyl (in ) and ethoxyphenyl (in ) substituents modulate electron density, affecting binding to targets like enzymes or receptors.

Biological Activity

The compound 2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative notable for its complex structure that integrates a naphthalene moiety and a sulfanyl group. This unique configuration suggests potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC20H17N3S2
Molecular Weight367.49 g/mol
CAS Number888451-09-0

The presence of functional groups such as sulfanyl and the pyrimidoindole core contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.
  • Antimicrobial Activity : The compound can disrupt microbial cell membranes, leading to antimicrobial effects.

These mechanisms indicate that the compound could be effective against cancer cells and pathogens.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have shown that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this pyrimidoindole have been reported to have IC50 values in the nanomolar range against specific cancer types, indicating strong anticancer potential .
  • Antimicrobial Properties :
    • Preliminary assessments suggest that the compound may possess antimicrobial activity against both gram-positive and gram-negative bacteria. This activity is likely due to its ability to penetrate bacterial membranes .
  • Antiviral Effects :
    • Similar compounds have been investigated for their antiviral properties, particularly against RNA viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes .

Case Studies

Several studies highlight the biological relevance of similar compounds:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of related indole derivatives against human cancer cell lines. The most active compounds demonstrated GI50 values ranging from 29 nM to 47 nM, indicating strong potential as therapeutic agents .
  • Research on Antimicrobial Activity : Another study focused on sulfanyl compounds, revealing that they exhibited good antimicrobial activity measured through minimum inhibitory concentration (MIC) assays against various pathogens .

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided:

Compound TypeExample CompoundBiological Activity
Indole DerivativesIndole-3-acetic acidAnticancer
Naphthalene DerivativesNaphthalene sulfonic acidAntimicrobial
Sulfanyl CompoundsThiophenolAntioxidant

This table illustrates that while many compounds exhibit biological activities, the specific combination of functional groups in the target compound may enhance its efficacy.

Q & A

Q. What are the standard synthetic pathways for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step procedures, including protection/deprotection strategies for functional groups (e.g., sulfanyl and naphthalenylmethyl moieties). Key steps may include:

  • Nucleophilic substitution to introduce the sulfanyl group (e.g., using thiols under basic conditions).
  • Allylation of the pyrimidoindole core using prop-2-en-1-yl halides or allylboronates.
  • Purification via column chromatography or recrystallization to isolate intermediates. Optimization strategies include adjusting reaction temperatures (e.g., reflux in xylene for cyclization ), using catalysts like palladium for cross-coupling reactions , and monitoring progress via HPLC or TLC .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm) and allyl group integration .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C23_{23}H20_{20}N3_3OS+^+).
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm1^{-1}) and sulfanyl C-S bonds (~650 cm1^{-1}) .

Q. How can researchers assess its preliminary biological activity?

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), noting inhibition zones. Chlorine substituents enhance activity by disrupting microbial membranes .
  • Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC50_{50} values to controls .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-Response Analysis : Replicate assays with controlled concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Structural Confirmation : Verify purity (>95% via HPLC ) to rule out impurities causing variability.
  • Target Validation : Use molecular docking to predict binding to enzymes (e.g., topoisomerases) and validate via enzyme inhibition assays .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs?

Key SAR insights from structural analogs (e.g., , Table 1):

  • Naphthalene vs. Phenyl : Naphthalenyl groups enhance π-π stacking with hydrophobic enzyme pockets, improving binding affinity .
  • Sulfanyl Linkers : Replacing sulfur with oxygen reduces activity, highlighting the importance of thioether bonds for stability and target interaction .
  • Allyl Substitution : Prop-2-en-1-yl groups increase membrane permeability compared to ethyl or methyl .

Q. What experimental designs are recommended for studying its mechanism of action?

  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Kinetic Studies : Measure enzyme inhibition (e.g., kinase assays) with varying ATP/substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • In Vivo Models : Administer the compound in zebrafish or murine models to assess pharmacokinetics (e.g., bioavailability, half-life) and toxicity thresholds .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Optimize continuous-flow reactors for hazardous steps (e.g., diazomethane reactions) to improve safety and yield .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • DoE (Design of Experiments) : Apply statistical models to identify critical parameters (e.g., temperature, catalyst loading) for reproducibility .

Methodological Notes

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish signal/noise in bioactivity datasets .
  • Safety Protocols : Follow guidelines from toxicological profiles (e.g., naphthalene derivatives require PPE for handling due to potential carcinogenicity ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
2-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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